molecular formula C12H30Br2N2 B13771203 N,N'-Di-2-pentylethylenediamine dihydrobromide CAS No. 58253-38-6

N,N'-Di-2-pentylethylenediamine dihydrobromide

Cat. No.: B13771203
CAS No.: 58253-38-6
M. Wt: 362.19 g/mol
InChI Key: RBOYHYRFBXAUJV-UHFFFAOYSA-N
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Description

N,N’-Di-2-pentylethylenediamine dihydrobromide: is a chemical compound with the molecular formula C12H28N2.2Br-H and a molecular weight of 362.26 g/mol . It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-pentyl groups, and it is combined with two molecules of hydrobromic acid.

Preparation Methods

The synthesis of N,N’-Di-2-pentylethylenediamine dihydrobromide typically involves the reaction of ethylenediamine with 2-pentyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms on the nitrogen atoms with 2-pentyl groups. The resulting product is then treated with hydrobromic acid to form the dihydrobromide salt .

Chemical Reactions Analysis

N,N’-Di-2-pentylethylenediamine dihydrobromide can undergo various chemical reactions, including:

Scientific Research Applications

N,N’-Di-2-pentylethylenediamine dihydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Di-2-pentylethylenediamine dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with receptors on cell membranes, modulating signal transduction pathways. These interactions are mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

N,N’-Di-2-pentylethylenediamine dihydrobromide can be compared with other similar compounds such as:

Each of these compounds has unique properties and applications, making N,N’-Di-2-pentylethylenediamine dihydrobromide distinct in its specific uses and chemical behavior.

Properties

CAS No.

58253-38-6

Molecular Formula

C12H30Br2N2

Molecular Weight

362.19 g/mol

IUPAC Name

pentan-2-yl-[2-(pentan-2-ylazaniumyl)ethyl]azanium;dibromide

InChI

InChI=1S/C12H28N2.2BrH/c1-5-7-11(3)13-9-10-14-12(4)8-6-2;;/h11-14H,5-10H2,1-4H3;2*1H

InChI Key

RBOYHYRFBXAUJV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)[NH2+]CC[NH2+]C(C)CCC.[Br-].[Br-]

Origin of Product

United States

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